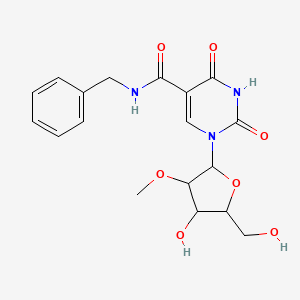
Cmp-neu5Gc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid commonly found at the outermost position of glycan chains on the surface of most mammalian cells. It is a derivative of N-acetylneuraminic acid (Neu5Ac) and is synthesized by the hydroxylation of Neu5Ac. Humans lack the ability to synthesize Neu5Gc due to an inactivating deletion in the CMAH gene, but it can be incorporated into human tissues through dietary sources, particularly red meat .
Preparation Methods
Neu5Gc can be synthesized through various chemical and enzymatic methods. One common method involves the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) using the enzyme cytidine monophospho-N-acetylneuraminic acid hydroxylase (CMAH). This reaction takes place in the cytosol and involves the hydroxylation of CMP-Neu5Ac . Industrial production methods often utilize highly efficient one-pot multienzyme (OPME) sialylation systems to synthesize compounds containing Neu5Gc and its derivatives .
Chemical Reactions Analysis
Neu5Gc undergoes various chemical reactions, including:
Oxidation: Neu5Gc can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on Neu5Gc.
Substitution: Neu5Gc can undergo substitution reactions where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Neu5Gc with modified functional groups .
Scientific Research Applications
Neu5Gc has numerous applications in scientific research, including:
Chemistry: Neu5Gc and its derivatives are used in the synthesis of glycosides and glycoconjugates.
Biology: Neu5Gc is studied for its role in cell surface glycan structures and its incorporation into human tissues through diet.
Medicine: Neu5Gc is investigated for its potential role in human diseases, including cancer and chronic inflammation, due to its recognition as a foreign antigen by the human immune system.
Industry: Neu5Gc is used in the production of various biotechnological products, including glycoproteins and glycolipids .
Mechanism of Action
Neu5Gc exerts its effects through its incorporation into glycan chains on cell surfaces. The hydroxylation of CMP-Neu5Ac to CMP-Neu5Gc by CMAH is a key step in its biosynthesis. Once incorporated into glycan chains, Neu5Gc can interact with various receptors and antibodies, leading to immune responses. In humans, the incorporation of Neu5Gc from dietary sources can lead to the production of anti-Neu5Gc antibodies, resulting in chronic inflammation and potential disease development .
Comparison with Similar Compounds
Neu5Gc is similar to other sialic acids, such as:
N-acetylneuraminic acid (Neu5Ac): The precursor to Neu5Gc, differing by a single oxygen atom.
2-keto-3-deoxynonulosonic acid (Kdn): Another sialic acid with a different structure.
Neu5Gc is unique due to its hydroxyl group, which distinguishes it from Neu5Ac. This structural difference leads to distinct biological roles and immune responses .
Properties
IUPAC Name |
2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWKBQADMRCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N4O17P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

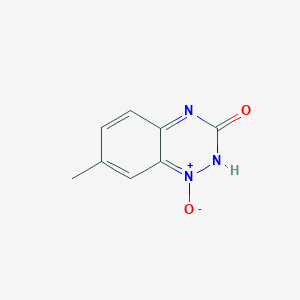
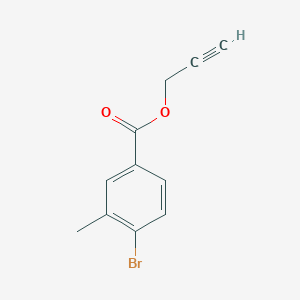
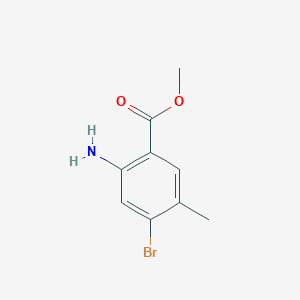



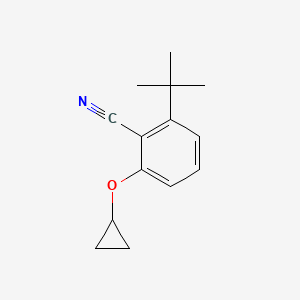
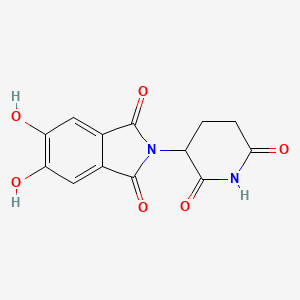
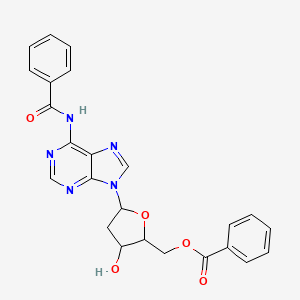
![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)
